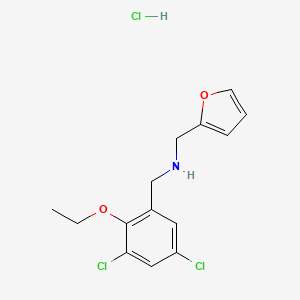![molecular formula C17H23F3N2O3 B5404892 4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5404892.png)
4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine, commonly known as TFMF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TFMF belongs to the class of morpholine derivatives and has shown promising results in various research studies.
作用机制
The mechanism of action of TFMF is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. TFMF has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. TFMF also activates the Nrf2 pathway, which is involved in the regulation of cellular antioxidant responses. Additionally, TFMF has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
TFMF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TFMF inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. TFMF has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that TFMF has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of TFMF is its synthetic nature, which allows for precise modifications and optimization of its structure for specific therapeutic applications. TFMF is also stable and can be easily synthesized in large quantities. However, one of the limitations of TFMF is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on TFMF. One area of interest is the development of TFMF derivatives with improved solubility and bioavailability. Another area of research is the investigation of TFMF's potential applications in other therapeutic areas, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of TFMF and its potential interactions with other drugs.
合成方法
The synthesis of TFMF involves a multi-step process starting with the reaction of 4-methylpiperidine and 2-furoyl chloride to form 5-(4-methylpiperidin-1-yl)methylfuran-2-carboxylic acid. This intermediate is then reacted with trifluoromethylmorpholine in the presence of a coupling agent to produce TFMF. The purity of the final product can be improved by recrystallization.
科学研究应用
TFMF has been extensively studied for its potential applications in various therapeutic areas, including cancer, inflammation, and neurological disorders. In cancer research, TFMF has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation studies have demonstrated the anti-inflammatory properties of TFMF by reducing the production of pro-inflammatory cytokines. In neurological disorders, TFMF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
[5-[(4-methylpiperidin-1-yl)methyl]furan-2-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3/c1-12-4-6-21(7-5-12)10-13-2-3-14(25-13)16(23)22-8-9-24-15(11-22)17(18,19)20/h2-3,12,15H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJGUXPHWNODNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(O2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5404816.png)
![2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)

![rel-(1S,6R)-9-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5404852.png)
![N-isobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5404858.png)
![2-[{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5404863.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenol](/img/structure/B5404871.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5404878.png)
![4-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5404879.png)
![3,4-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5404882.png)

![3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)